molecular formula C7H15N B146706 3,5-Dimethylpiperidine CAS No. 35794-11-7

3,5-Dimethylpiperidine

Cat. No.: B146706
CAS No.: 35794-11-7
M. Wt: 113.2 g/mol
InChI Key: IDWRJRPUIXRFRX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-Dimethylpiperidine can undergo oxidation reactions, typically forming N-oxides.

    Reduction: The compound can be reduced further to form various substituted piperidines.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are often employed.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Various substituted piperidines.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemical Synthesis

3,5-Dimethylpiperidine serves as a crucial building block in the synthesis of various chemical compounds. Its applications include:

  • Precursor for Drug Development : DMP is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). For instance, it is involved in the preparation of substituted bisphenol A derivatives that act as inhibitors for β-amyloid peptide aggregation, which is significant in Alzheimer's research .
  • Corrosion Inhibitors : Research has shown that DMP can be used as an acid corrosion inhibitor for iron. Studies have demonstrated its effectiveness in mitigating corrosion through the formation of protective films on metal surfaces .
  • Organocatalysts : DMP has been employed in the synthesis of gem-diamines for biodiesel production, showcasing its utility in green chemistry applications .

Table 1: Synthesis Applications of this compound

Application TypeSpecific Use
Pharmaceutical IntermediatesSubstituted bisphenol A derivatives
Corrosion InhibitorsAcid corrosion inhibitors for iron
OrganocatalystsGem-diamines for biodiesel production
Mannich ReactionsFormation of Ru(II) complexes

DMP has been investigated for its biological properties, particularly its potential as an enzyme inhibitor and antiviral agent.

Enzyme Inhibition

DMP has shown significant inhibitory effects on various enzymes. Notably, it has been studied for its impact on HIV integrase, where it demonstrated a competitive inhibition mechanism with an IC50 value indicating potent activity .

Table 2: Enzyme Inhibition Data for DMP

CompoundTarget EnzymeIC50 (µM)Mechanism of Action
DMPHIV Integrase0.005Competitive binding
Other CompoundsVarious EnzymesVariesVaries

Antiviral Activity

DMP exhibits antiviral properties against multiple viruses, including HIV and Hepatitis C Virus (HCV). In controlled studies involving HCV-infected cell cultures, DMP administration led to a dose-dependent reduction in viral load .

Case Study: Antiviral Efficacy of DMP

In a study assessing the antiviral efficacy of DMP against HCV:

  • Concentration : Administered at varying concentrations.
  • Results : Significant reduction in viral load was observed at concentrations as low as 0.01 µM.

Industrial Applications

In addition to its chemical and biological uses, DMP finds applications in various industrial processes:

  • Production of Fine Chemicals : DMP is employed in the synthesis of fine chemicals used in agrochemicals and specialty chemicals .
  • Catalysis : It plays a role in catalyzing reactions in organic synthesis, enhancing reaction rates and selectivity.

Table 3: Industrial Applications of this compound

Application TypeSpecific Use
Fine Chemicals ProductionIntermediates for agrochemicals
CatalysisEnhancing reaction rates

Mechanism of Action

The mechanism of action of 3,5-Dimethylpiperidine largely depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and molecular targets can vary based on the specific derivative or application .

Comparison with Similar Compounds

Uniqueness: 3,5-Dimethylpiperidine is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of certain specialized compounds .

Biological Activity

3,5-Dimethylpiperidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound features a six-membered piperidine ring with two methyl groups attached at the 3 and 5 positions. Its molecular formula is C7_7H15_{15}N. The presence of these substituents significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Neurotransmitter Modulation : Compounds with similar structures have been shown to interact with neurotransmitter receptors. For instance, derivatives can act as inhibitors of acetylcholinesterase, an enzyme relevant in Alzheimer's disease treatment.
  • Anticancer Properties : Research indicates that piperidine derivatives exhibit anticancer properties by inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.

Research Findings and Case Studies

Numerous studies have evaluated the biological activity of this compound and its derivatives. Below are key findings from recent research:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
Acetylcholinesterase InhibitionCompounds showed potential as cognitive enhancers.
Anticancer ActivityInduced apoptosis in breast cancer cell lines.
Dual Target LigandsShowed affinity for human H3 receptor and MAO B inhibition.
Antiparkinsonian ActivityReduced haloperidol-induced catalepsy in animal models.

Detailed Research Findings

  • Acetylcholinesterase Inhibition : A study highlighted that derivatives of this compound can effectively inhibit acetylcholinesterase activity, which is crucial for enhancing cognitive function in neurodegenerative conditions.
  • Anticancer Activity : Research demonstrated that certain piperidine derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a derivative was tested against breast cancer cells and showed significant cytotoxicity .
  • Dual Target Ligands : A series of compounds based on the structure of this compound were synthesized to evaluate their dual-target activity against histamine receptors and monoamine oxidase B (MAO B). One compound exhibited promising results with Ki values below 400 nM for H3 receptor affinity and IC50_{50} values below 50 nM for MAO B inhibition .
  • Antiparkinsonian Effects : In preclinical models, specific derivatives were tested for their ability to reverse haloperidol-induced catalepsy in Wistar rats. Results indicated a reduction in catalepsy duration, suggesting potential use in Parkinson's disease treatment .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,5-dimethylpiperidine, and how do they influence experimental design?

  • Answer : this compound (C₇H₁₅N) is a liquid with a boiling point of 144°C, density of 0.853 g/mL at 25°C, and refractive index of 1.4434–1.4464 . Its low flashpoint (32°C) and flammability (storage code: 3 for flammable liquids) necessitate inert atmosphere handling and explosion-proof equipment . The cis/trans isomer mixture complicates stereochemical analyses, requiring techniques like chiral chromatography for separation .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : The primary method involves catalytic hydrogenation of 3,5-dimethylpyridine under hydrogen gas . Alternative routes include reduction of 3,5-dimethylpyridine with lithium triethylborohydride, which may influence isomer ratios . Optimization studies suggest varying catalyst types (e.g., Pd/C, Raney Ni) and reaction conditions (temperature, pressure) to control selectivity .

Q. How is this compound characterized in research settings?

  • Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm structure and isomer ratios .
  • X-ray crystallography for solid-state conformation analysis (e.g., in pincer complexes) .
  • Cyclic voltammetry to study redox behavior in catalytic applications .
  • Gas chromatography-mass spectrometry (GC-MS) for purity assessment .

Q. What safety protocols are critical when handling this compound?

  • Answer : It is classified as a flammable liquid (GHS Category 4) with eye/skin irritation and respiratory toxicity (STOT SE3) . Use fume hoods, flame-resistant gloves, and protective eyewear. Store in sealed containers away from oxidizers. Spills should be neutralized with inert absorbents .

Advanced Research Questions

Q. How can researchers resolve cis/trans isomerism in this compound, and what analytical challenges arise?

  • Answer : Chiral stationary-phase chromatography (e.g., using β-cyclodextrin columns) or fractional crystallization in polar solvents (e.g., ethanol/water mixtures) can separate isomers . Challenges include overlapping spectral signals in NMR and IR; isotopic labeling or dynamic NMR may clarify isomer dynamics .

Q. What role does this compound play in catalytic systems or drug design?

  • Answer : It acts as:

  • A ligand in Ru(II) complexes for asymmetric catalysis (via Mannich reactions) .
  • A precursor for tilmicosin, a macrolide antibiotic targeting respiratory infections in livestock .
  • A building block for β-amyloid aggregation inhibitors (Alzheimer’s research) and MMP-13-selective inhibitors (osteoarthritis therapy) . Mechanistic studies require docking simulations and kinetic assays to validate inhibitory pathways.

Q. How do discrepancies in reported physicochemical data (e.g., refractive index) impact reproducibility?

  • Answer : Variations in refractive index (1.4434–1.4464 vs. 1.4454 in some sources) may stem from isomer ratios or measurement conditions (temperature, wavelength) . Researchers should standardize purification protocols and report isomer composition to ensure reproducibility .

Q. What gaps exist in the thermodynamic and environmental fate data for this compound?

  • Answer : Key gaps include:

  • Vapor pressure , partition coefficients (log Kow) , and biodegradation rates , critical for environmental risk assessments .
  • Ecotoxicology data : No established aquatic toxicity thresholds (e.g., LC₅₀) or bioaccumulation potential .
    • Methodology : Use OECD 105/121 guidelines for vapor pressure/water solubility studies and QSAR models to predict ecotoxicity .

Q. How can researchers address contradictions in regulatory screening levels for this compound?

  • Answer : The initial threshold screening level (ITSL) is 0.1 µg/m³ (annual average), but no EPA RfC/RfD or OELs exist . Discrepancies arise from limited chronic exposure data. Mitigation strategies include:

  • In vitro cytotoxicity assays (e.g., MTT on lung cell lines) to refine risk thresholds.
  • Comparative analysis with structurally similar amines (e.g., piperidine derivatives) to extrapolate toxicity .

Q. What advanced computational methods are used to study this compound’s reactivity?

  • Answer :
  • Density Functional Theory (DFT) to model transition states in catalytic cycles (e.g., hydrogenation mechanisms) .
  • Molecular Dynamics (MD) simulations to predict membrane permeability in drug design .
  • Machine Learning (ML) for structure-activity relationship (SAR) predictions in inhibitor optimization .

Q. Data Analysis and Interpretation Guidelines

  • Statistical Validation : Use ANOVA or t-tests to compare synthetic yields under varying conditions .
  • Literature Comparison : Cross-reference catalytic efficiency or toxicity data with structurally analogous compounds (e.g., 2,6-dimethylpiperidine) to identify trends .
  • Limitations : Address isomer purity, solvent effects, and small sample sizes in mechanistic studies .

Properties

IUPAC Name

3,5-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-3-7(2)5-8-4-6/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWRJRPUIXRFRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865790
Record name Piperidine, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Piperidine, 3,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

35794-11-7
Record name 3,5-Dimethylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35794-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035794117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine, 3,5-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperidine, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.922
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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